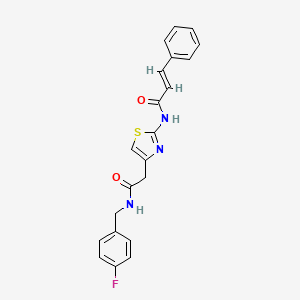
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole-based compounds are a significant class of heterocyclic compounds that have been associated with various biological activities . They are often used in drug development due to their diverse biological properties, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
Thiazole derivatives can be synthesized through several methods. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with a substituted thiourea in the presence of a solvent like ethanol .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives can vary widely depending on the specific substituents present in the compound. For instance, certain thiazole derivatives have been found to display potent antibacterial activity when used in conjunction with cell-penetrating peptides .Physical And Chemical Properties Analysis
The physical and chemical properties of a thiazole derivative would depend on its specific structure. For instance, a compound similar to the one you’re asking about, 4-(2-Chlorophenyl)-N-(4-fluorobenzyl)-1,3-thiazol-2-amine, is a solid with a molecular weight of 318.80 .科学的研究の応用
Photodynamic Therapy Applications
The synthesis and characterization of new compounds related to thiazol derivatives, including potential applications in photodynamic therapy (PDT), have been explored. The study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine derivative with high singlet oxygen quantum yield, important for Type II photosensitizers in the treatment of cancer through PDT. The compound's favorable fluorescence properties and photodegradation quantum yield make it a promising candidate for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Research into Co(II) complexes of thiazol derivatives, such as those described by Vellaiswamy and Ramaswamy (2017), showcases their potential in anticancer applications. These complexes demonstrated significant in vitro cytotoxicity against human breast cancer cell lines, suggesting their utility as anticancer agents. The study highlights the importance of structural elements in influencing anticancer activity and opens avenues for further exploration in cancer treatment (Vellaiswamy & Ramaswamy, 2017).
Synthesis and Chemical Characterization
The chemical synthesis and characterization of related compounds, such as those detailed by Manolov, Ivanov, and Bojilov (2021), provide foundational knowledge for understanding the properties and potential applications of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide. These studies offer insights into the compound's structure and potential reactivity, which are crucial for its application in various scientific research fields (Manolov, Ivanov, & Bojilov, 2021).
Fluorescence Properties for Optoelectronic Applications
Woodward et al. (2017) explored the synthesis, electrochemical, and photophysical characterization of thiazolothiazole derivatives, demonstrating strong fluorescence and reversible electrochromism. Such properties are valuable for multifunctional optoelectronic applications, electron transfer sensing, and other photochemical uses. The study underscores the potential of thiazol derivatives in developing advanced materials for technological applications (Woodward et al., 2017).
作用機序
Safety and Hazards
The safety and hazards associated with a specific thiazole derivative would depend on its exact structure and properties. For example, 4-(2-Chlorophenyl)-N-(4-fluorobenzyl)-1,3-thiazol-2-amine is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
将来の方向性
特性
IUPAC Name |
(E)-N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c22-17-9-6-16(7-10-17)13-23-20(27)12-18-14-28-21(24-18)25-19(26)11-8-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,23,27)(H,24,25,26)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZVIVXPFCIFRZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

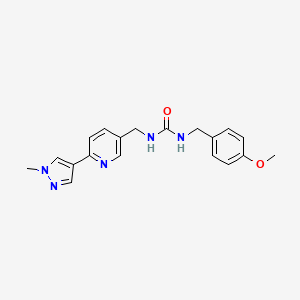
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2806789.png)
![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2806792.png)
![2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2806793.png)
![2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2806794.png)
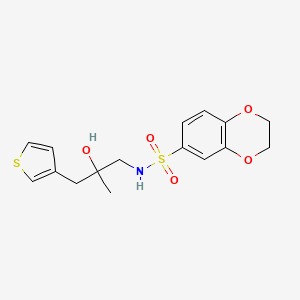
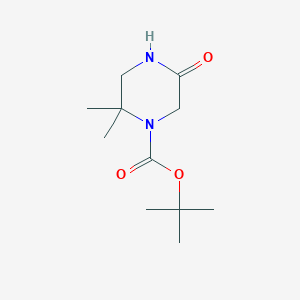
![(5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2806797.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806798.png)
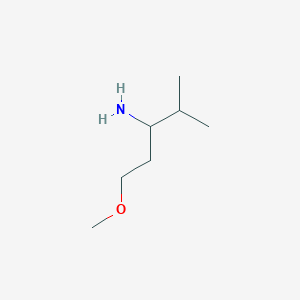
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2806803.png)
![4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2806806.png)
![(Z)-ethyl 2-((2-ethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2806807.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806810.png)